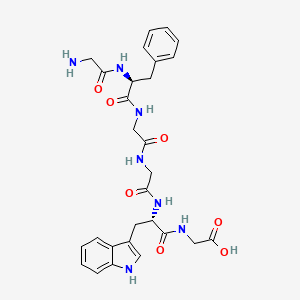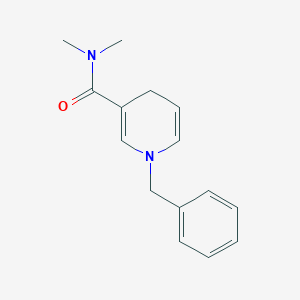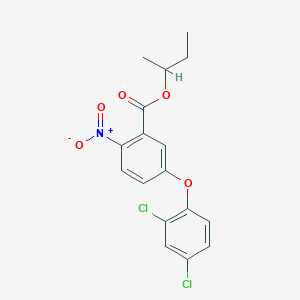![molecular formula C15H20FN3O3 B14613848 1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid CAS No. 58830-97-0](/img/structure/B14613848.png)
1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and fluorophenyl groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The addition of a fluorophenyl group enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)hexyl]imidazole typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate. This can be achieved through the fluorination of a phenyl compound using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The next step involves the alkylation of the fluorophenyl intermediate with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the 2-(4-fluorophenyl)hexyl intermediate.
Imidazole Formation: The final step involves the cyclization of the 2-(4-fluorophenyl)hexyl intermediate with an imidazole precursor (e.g., glyoxal and ammonia) under acidic or basic conditions to form 1-[2-(4-Fluorophenyl)hexyl]imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Fluorophenyl)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to convert the imidazole ring to its reduced form.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Aplicaciones Científicas De Investigación
1-[2-(4-Fluorophenyl)hexyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Fluorophenyl)hexyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorophenyl)imidazole
- 2-(4-Fluorophenyl)imidazole
- 4-(4-Fluorophenyl)-1H-imidazole
Uniqueness
1-[2-(4-Fluorophenyl)hexyl]imidazole is unique due to its extended alkyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for various applications.
Propiedades
Número CAS |
58830-97-0 |
|---|---|
Fórmula molecular |
C15H20FN3O3 |
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19FN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4) |
Clave InChI |
MNRSQZYLVPEVMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)










![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

